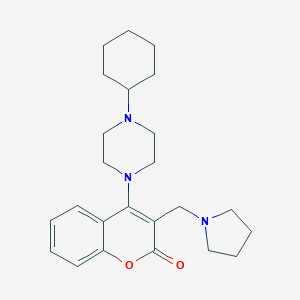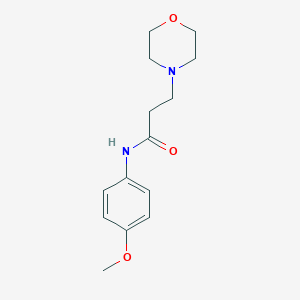
4-benzoyl-5-(4-ethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzoyl-5-(4-ethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one, also known as BEHP, is a synthetic compound that belongs to the class of pyrrolones. It has been extensively studied for its potential applications in scientific research. BEHP is a highly functionalized molecule that exhibits a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-benzoyl-5-(4-ethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. It is believed to exert its biological effects through the modulation of various signaling pathways in cells. 4-benzoyl-5-(4-ethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of enzymes involved in inflammation and cancer, and to induce cell death in cancer cells.
Biochemical and physiological effects
4-benzoyl-5-(4-ethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one exhibits a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. 4-benzoyl-5-(4-ethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to induce apoptosis in cancer cells, and to inhibit the growth of various cancer cell lines. In addition, 4-benzoyl-5-(4-ethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
4-benzoyl-5-(4-ethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for use in lab experiments. It is a highly functionalized molecule that can be easily modified to yield other biologically active compounds. 4-benzoyl-5-(4-ethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one is also relatively stable and can be stored for long periods of time. However, 4-benzoyl-5-(4-ethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has some limitations for use in lab experiments. It is a synthetic compound that may not accurately reflect the biological activity of natural compounds. In addition, the synthesis of 4-benzoyl-5-(4-ethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one is a multi-step process that requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the study of 4-benzoyl-5-(4-ethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one. One area of research is the synthesis of novel derivatives of 4-benzoyl-5-(4-ethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one that exhibit enhanced biological activity. Another area of research is the investigation of the mechanism of action of 4-benzoyl-5-(4-ethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one, which may provide insights into the development of new drugs for the treatment of inflammation and cancer. Additionally, the antibacterial activity of 4-benzoyl-5-(4-ethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one could be further explored for the development of new antibiotics.
Synthesemethoden
4-benzoyl-5-(4-ethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one is synthesized by the reaction of 4-benzyloxy-3-hydroxy-5-(4-ethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one with ethylene glycol in the presence of a base. The reaction proceeds through the formation of a cyclic intermediate, which is then hydrolyzed to yield 4-benzoyl-5-(4-ethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one. The synthesis of 4-benzoyl-5-(4-ethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one is a multi-step process that requires careful handling of the reagents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
4-benzoyl-5-(4-ethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects. 4-benzoyl-5-(4-ethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has also been used as a starting material for the synthesis of other biologically active compounds.
Eigenschaften
Produktname |
4-benzoyl-5-(4-ethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Molekularformel |
C21H21NO5 |
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
(4Z)-5-(4-ethoxyphenyl)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H21NO5/c1-2-27-16-10-8-14(9-11-16)18-17(19(24)15-6-4-3-5-7-15)20(25)21(26)22(18)12-13-23/h3-11,18,23-24H,2,12-13H2,1H3/b19-17- |
InChI-Schlüssel |
AJSAJJBHVUYUFK-ZPHPHTNESA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2CCO |
SMILES |
CCOC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCO |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide](/img/structure/B246997.png)
![3,7-dimethyl-N-(4-morpholinyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B246999.png)

![N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B247001.png)
![2-(1-adamantyl)-4-chloro-5-[(3-hydroxypropyl)amino]-3(2H)-pyridazinone](/img/structure/B247004.png)

![2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B247007.png)
![2-(4-{1-[3-(Benzyloxy)-4-methoxybenzyl]-4-piperidinyl}-1-piperazinyl)ethanol](/img/structure/B247008.png)
![2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247012.png)
![2-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B247013.png)
![2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B247014.png)
![2-[1-(3-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B247015.png)
![2-[1-(2-Ethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B247016.png)
